molecular formula C19H13Cl2F3N2O2S B2644575 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine CAS No. 339276-18-5

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine

Cat. No.: B2644575
CAS No.: 339276-18-5
M. Wt: 461.28
InChI Key: MODZIPSKGLBWIL-UHFFFAOYSA-N
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Description

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a potent, ATP-competitive, and selective dual inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich tyrosine kinase 2 (Pyk2). This compound, also known as PF-431396, exhibits high selectivity for FAK and Pyk2 over other kinases , making it a valuable tool for dissecting the roles of these closely related kinases in cellular processes. FAK and Pyk2 are non-receptor tyrosine kinases that are critically involved in signaling pathways controlling cell adhesion, migration, proliferation, and survival. Research demonstrates that PF-431396 effectively inhibits integrin-mediated phosphorylation of FAK at Tyr397 and subsequent downstream signaling events . Its primary research application is in the field of oncology, where it is used to investigate the role of FAK/Pyk2 signaling in tumor progression, angiogenesis, and metastasis. By blocking FAK activation, this inhibitor can reduce tumor cell invasion and induce apoptosis in certain cancer cell models. Furthermore, its utility extends to cardiovascular research, where FAK signaling is implicated in smooth muscle cell proliferation and vascular remodeling. The compound provides researchers with a specific pharmacological tool to explore the therapeutic potential of FAK/Pyk2 inhibition across various disease contexts.

Properties

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O2S/c1-27-16-9-25-18(29-10-11-5-6-14(20)15(21)7-11)26-17(16)28-13-4-2-3-12(8-13)19(22,23)24/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MODZIPSKGLBWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C(N=C1OC2=CC=CC(=C2)C(F)(F)F)SCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine is a pyrimidine derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including its anticancer, antifungal, and insecticidal properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H14Cl2F3N2OS
  • Molecular Weight : 426.28 g/mol

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of its potential as an anticancer agent, antifungal agent, and insecticide. The following sections detail these activities based on recent studies.

Anticancer Activity

Recent studies have shown that pyrimidine derivatives exhibit significant anticancer properties. For instance, a study evaluated various trifluoromethyl pyrimidine derivatives, including those with similar structures to our compound, for their efficacy against cancer cell lines such as PC3 (prostate cancer), K562 (chronic myeloid leukemia), Hela (cervical cancer), and A549 (lung cancer) at concentrations of 5 µg/mL. Notably, some derivatives demonstrated lower activity compared to doxorubicin but still exhibited promising results .

Table 1: Anticancer Activity of Pyrimidine Derivatives

CompoundCell LineConcentration (µg/mL)IC50 (µM)Reference
Compound APC3510
Compound BK562515
Compound CHela512
Compound DA549520

Antifungal Activity

The antifungal properties of similar pyrimidine derivatives have also been investigated. In vitro studies revealed that certain compounds exhibited excellent antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. For example, some derivatives showed inhibition rates exceeding 90% against B. cinerea, comparable to established antifungal agents like tebuconazole .

Table 2: Antifungal Activity of Pyrimidine Derivatives

CompoundTarget FungusInhibition Rate (%)Reference
Compound EB. cinerea96.76
Compound FS. sclerotiorum82.73
Compound GPhomopsis sp.60.48

Insecticidal Activity

Insecticidal assays have demonstrated that certain trifluoromethyl pyrimidine derivatives possess notable insecticidal activity against pests such as Spodoptera frugiperda and Mythimna separata. These compounds were tested at a concentration of 500 µg/mL, showing mortality rates that indicate their potential as effective agrochemicals .

Table 3: Insecticidal Activity of Pyrimidine Derivatives

CompoundTarget InsectConcentration (µg/mL)Mortality Rate (%)Reference
Compound HS. frugiperda50075
Compound IM. separata50070

While the specific mechanisms of action for This compound require further elucidation, related compounds have been shown to interact with various biological pathways involved in cell proliferation and apoptosis. Studies suggest that these compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-inflammatory cytokines .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been investigated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structures have shown significant cytotoxic effects against breast cancer (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (T-47D) cell lines, with inhibition percentages exceeding 80% .

1.2 Mechanism of Action

The mechanism of action is believed to involve the inhibition of specific pathways associated with tumor growth and survival. Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, potentially leading to apoptosis in malignant cells .

1.3 Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyrimidine ring and the sulfanyl group have been systematically explored to enhance biological activity and reduce toxicity .

Material Science

3.1 Polymer Additives

In material science, compounds like 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[3-(trifluoromethyl)phenoxy]pyrimidine can be explored as additives in polymer formulations to enhance thermal stability and mechanical properties . The incorporation of such compounds into polymers may lead to materials with improved resistance to environmental degradation.

Data Tables

Application Area Potential Benefits Research Findings
Medicinal ChemistryAnticancer activityInhibition >80% in various cancer cell lines
Agricultural ChemistryPesticidal propertiesPotential efficacy against pests and pathogens
Material ScienceEnhanced polymer propertiesImproved thermal stability and mechanical strength

Case Studies

Case Study 1: Anticancer Efficacy

A study evaluated the antiproliferative effects of structurally similar compounds on a panel of cancer cell lines. The results indicated that modifications to the sulfanyl group significantly enhanced activity against breast cancer cells, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .

Case Study 2: Agricultural Testing

Initial tests on related pyrimidine derivatives demonstrated effective control over common agricultural pests, leading researchers to propose field trials for this compound to assess its practical applications in crop protection .

Comparison with Similar Compounds

2-[(2,6-Dichlorobenzyl)sulfanyl]-4-([3-(trifluoromethyl)phenyl]sulfanyl)-5-pyrimidinyl methyl ether (Compound B)

  • Structural Differences: Compound B replaces the 3,4-dichlorobenzyl group in Compound A with a 2,6-dichlorobenzyl group. This positional isomerism alters steric and electronic interactions due to the para- and ortho-chlorine arrangement. The 3-(trifluoromethyl)phenoxy group in Compound A is replaced by a 3-(trifluoromethyl)phenylsulfanyl group in Compound B, introducing an additional sulfur atom.
  • The sulfanyl group in Compound B could enhance metabolic stability compared to the ether linkage in Compound A .
Parameter Compound A Compound B
Molecular Formula C₁₉H₁₃Cl₂F₃N₂O₂S C₁₉H₁₃Cl₂F₃N₂S₂
Molecular Weight (g/mol) 461.28 479.35
Key Substituents 3,4-Cl₂-benzyl, CF₃-phenoxy 2,6-Cl₂-benzyl, CF₃-sulfanyl

3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (Compound C)

  • Structural Differences :
    • Compound C belongs to the pyrazolo[1,5-a]pyrimidine class, a fused heterocyclic system, unlike the simple pyrimidine backbone of Compound A .
    • Substituents include a 2,4-dichlorophenyl group, a 4-fluorophenyl group, and a phenyl ring at positions 3, 5, and 2, respectively.
  • Implications :
    • The fused pyrazolo-pyrimidine core in Compound C enhances aromatic stacking interactions, which may improve binding to nucleic acids or ATP-binding pockets.
    • The fluorine atom in Compound C could increase metabolic stability and bioavailability compared to Compound A .

4-Methylbenzyl 5-(3-(trifluoromethyl)phenyl)-2-pyrimidinyl sulfide (Compound D)

  • Structural Differences :
    • Compound D substitutes the 3,4-dichlorobenzyl group in Compound A with a 4-methylbenzyl group and lacks the methoxy substituent.
    • The trifluoromethyl group is retained but attached directly to the pyrimidine ring.
  • The absence of the methoxy group may reduce steric bulk, favoring interactions with smaller active sites .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic substitution : The pyrimidine core can be functionalized via thiol substitution at the 2-position using 3,4-dichlorobenzyl mercaptan under basic conditions (e.g., K₂CO₃ in DMF at 60°C).
  • Coupling reactions : Phenoxy groups at the 4-position can be introduced via Ullmann coupling using copper catalysts with 3-(trifluoromethyl)phenol .
  • Optimization : Monitor reaction progress with TLC/HPLC. Adjust stoichiometry (1.2–1.5 eq nucleophile) and temperature (60–80°C) to improve yields. Confirm purity via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • Methodological Answer :

  • NMR : Use ¹H/¹³C NMR to verify substituent positions (e.g., methoxy at C5, trifluoromethylphenoxy at C4). Compare chemical shifts with analogous pyrimidines .
  • X-ray crystallography : Resolve ambiguous stereochemistry or substituent orientation via single-crystal analysis (e.g., Mo-Kα radiation, 293 K) .
  • HPLC-MS : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and monitor mass-to-charge ratio for [M+H]⁺ .

Q. How can solubility and stability be evaluated for in vitro assays?

  • Methodological Answer :

  • Solubility : Test in DMSO (stock solution) and serial dilutions in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C (pH 7.4 and 5.5) for 24–72 hours. Analyze degradation products via LC-MS. Include antioxidants (e.g., 0.1% BHT) if oxidative instability is observed .

Advanced Research Questions

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in kinase inhibition?

  • Methodological Answer :

  • Fragment-based design : Synthesize analogs with modifications at the sulfanyl (e.g., replacing dichlorobenzyl with fluorobenzyl) or phenoxy groups.
  • Assay setup : Use a panel of recombinant kinases (e.g., EGFR, VEGFR2) with ATP-Glo™ luminescence assays. Include positive controls (staurosporine) and dose-response curves (IC₅₀ calculation) .
  • Data interpretation : Apply molecular docking (AutoDock Vina) to correlate activity with substituent electronic profiles (e.g., trifluoromethyl’s electron-withdrawing effects) .

Q. How can environmental degradation pathways be investigated under simulated ecological conditions?

  • Methodological Answer :

  • Photolysis : Expose to UV light (λ = 254–365 nm) in aqueous solutions. Monitor degradation via HPLC-UV and identify byproducts (e.g., hydroxylated or dechlorinated derivatives) using high-resolution MS .
  • Hydrolysis : Test at pH 4–9 (buffered solutions, 25–50°C). Quantify hydrolysis half-life (t₁/₂) and use QSAR models to predict eco-toxicity of metabolites .
  • Soil/water systems : Use OECD Guideline 307 (aerobic/anaerobic conditions). Extract samples with SPE cartridges and analyze via GC-MS/MS .

Q. What strategies resolve contradictory bioactivity data across cell-based assays?

  • Methodological Answer :

  • Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa), passage numbers, and serum-free conditions to minimize variability .
  • Metabolite screening : Incubate compound with liver microsomes (CYP450 enzymes) to assess metabolic activation/inactivation. Compare parent vs. metabolite activity .
  • Statistical validation : Apply ANOVA with post-hoc Tukey tests to evaluate significance. Use Bayesian modeling to account for outliers .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

  • Methodological Answer :

  • Assay conditions : Compare ATP concentrations (e.g., 1 μM vs. 10 μM), incubation times, and detection methods (fluorescence vs. luminescence).
  • Compound handling : Verify stock solution integrity (e.g., freeze-thaw cycles degrade labile groups like sulfanyl) via fresh NMR/HPLC checks .
  • Cross-lab validation : Share aliquots with collaborating labs to isolate methodological vs. compound variability .

Safety and Handling Protocols

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis .
  • Waste disposal : Collect organic waste in halogen-resistant containers. Neutralize acidic/byproducts with 10% NaHCO₃ before disposal .

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